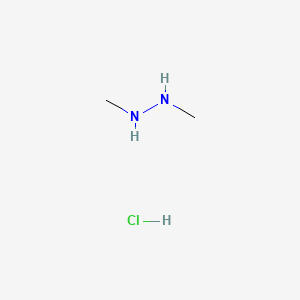
1,2-Dimethylhydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethylhydrazine hydrochloride: is an organic compound with the formula (CH₃NHNHCH₃)·2HCl. It is a colorless liquid at room temperature and is known for its potent carcinogenic properties. This compound is primarily used in scientific research, particularly in the study of colon cancer, due to its ability to induce tumors in experimental animals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dimethylhydrazine hydrochloride is synthesized by reacting 1,2-dimethylhydrazine with two equivalents of hydrogen chloride. The reaction typically occurs under controlled conditions to ensure the complete conversion of the reactants .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. The process must be carefully managed to handle the compound’s toxicity and carcinogenicity .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dimethylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced under specific conditions to yield hydrazine derivatives.
Substitution: It participates in electrophilic substitution reactions due to its nucleophilic nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides are employed under controlled conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine compounds.
Applications De Recherche Scientifique
1,2-Dimethylhydrazine hydrochloride is extensively used in scientific research due to its ability to induce colon cancer in animal models. This property makes it valuable for studying the mechanisms of carcinogenesis and testing potential anti-cancer therapies . Additionally, it is used in agricultural chemistry for the synthesis of pesticides and herbicides .
Mécanisme D'action
The compound operates through a mechanism that exploits its hydrazine base for various chemical reactions. The presence of two methyl groups enhances its nucleophilicity, allowing it to effectively participate in electrophilic substitution reactions . In biological systems, 1,2-dimethylhydrazine hydrochloride is metabolized to form DNA-reactive products, leading to DNA alkylation and the initiation of carcinogenesis .
Comparaison Avec Des Composés Similaires
1,1-Dimethylhydrazine (unsymmetrical dimethylhydrazine): Used as a rocket fuel.
Hydrazine: A simpler hydrazine derivative used in various industrial applications.
Phenylhydrazine: Used in organic synthesis and as a reagent in the detection of aldehydes and ketones .
Uniqueness: 1,2-Dimethylhydrazine hydrochloride is unique due to its symmetrical structure and potent carcinogenic properties, which make it particularly useful in cancer research .
Propriétés
Numéro CAS |
56400-60-3 |
|---|---|
Formule moléculaire |
C2H9ClN2 |
Poids moléculaire |
96.56 g/mol |
Nom IUPAC |
1,2-dimethylhydrazine;hydrochloride |
InChI |
InChI=1S/C2H8N2.ClH/c1-3-4-2;/h3-4H,1-2H3;1H |
Clé InChI |
RYFKTZXULZNOCC-UHFFFAOYSA-N |
SMILES |
CNNC.Cl |
SMILES canonique |
CNNC.Cl |
Key on ui other cas no. |
306-37-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


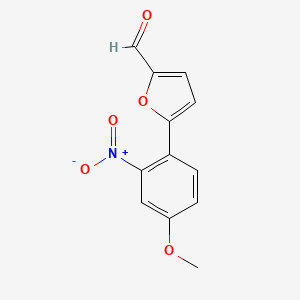

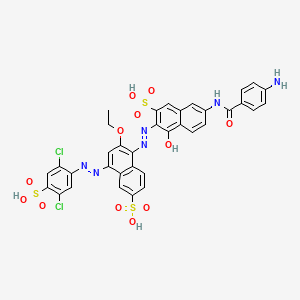

![1H-Pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B1619139.png)
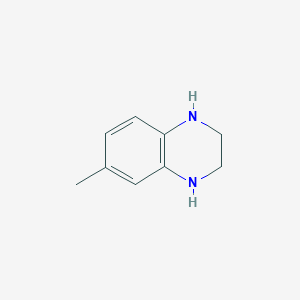
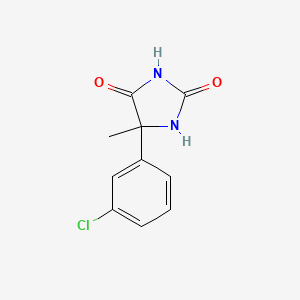
![2,6-Diphenyl-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B1619143.png)
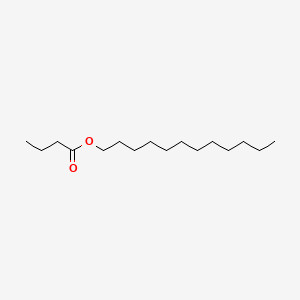


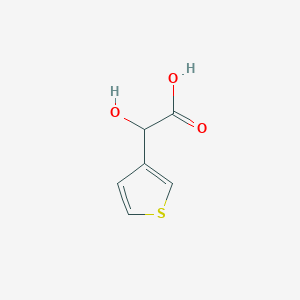
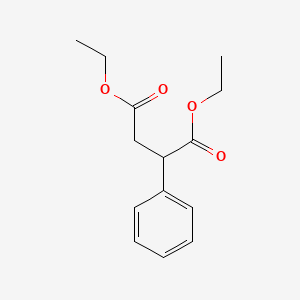
![2-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1619154.png)
